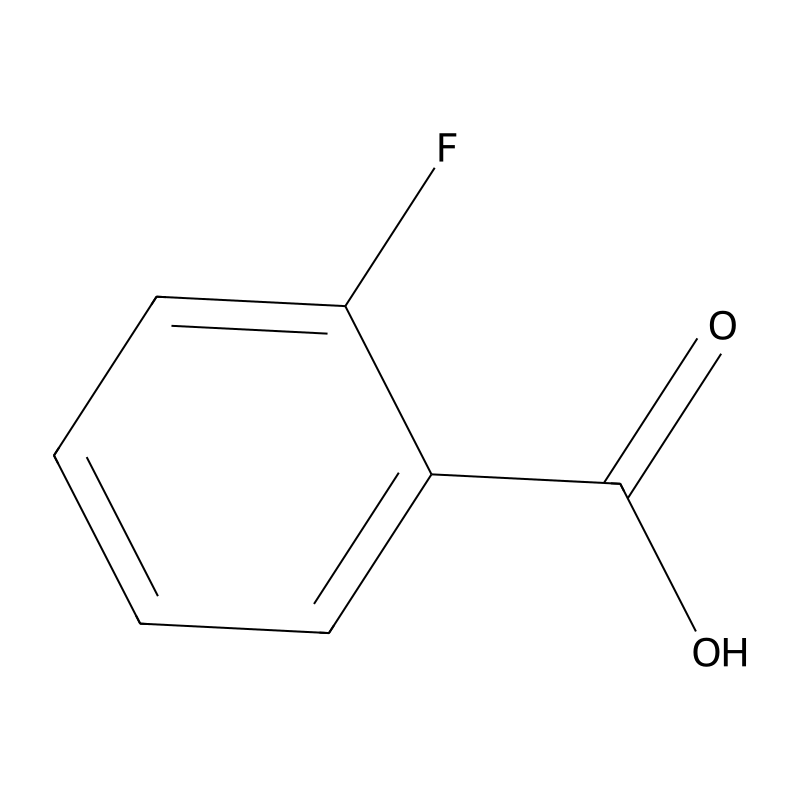

2-Fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Lanthanide Complexes

Scientific Field: This application falls under the field of Inorganic Chemistry .

Application Summary: 2-Fluorobenzoic acid is used to construct two novel isostructural lanthanide complexes . These complexes have been the focus of attention due to their superior functional properties and extensive applications in magnetic materials, catalysts, luminescent materials, biology, and more .

Experimental Procedure: The complexes were synthesized using a conventional solution method. They were characterized by infrared spectroscopy (IR), elemental analysis, and single-crystal X-ray diffraction . The complexes form an infinite one-dimensional (1D) chain by hydrogen bonding (C–H … F) interactions to give a 2D supermolecular structure .

Results: The thermal behavior of the complexes was investigated by TG-DSC/FTIR technology in detail. The molar heat capacities of the two complexes in the temperature range of 278.15-423.15 K were determined by a DSC instrument, and their thermodynamic functions (HT - H298.15 K) and (ST - S298.15 K) were calculated . The fluorescence spectra and fluorescence lifetime of the complexes were also evaluated .

Precursor for Agrochemical and Pharmaceutical Products

Scientific Field: This application falls under the field of Organic Chemistry .

Application Summary: Fluoro- and chloro-substituted benzoic acid derivatives, including 2-Fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .

Organic Chemical Synthesis Intermediate

Scientific Field: This application falls under the field of Organic Synthesis .

Application Summary: 2-Fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs. It is also used as an organic chemical synthesis intermediate .

Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids

Scientific Field: This application falls under the field of Physical Chemistry .

Application Summary: A detailed comprehensive investigation of the ortho fluoro- and chloro- substituted benzoic acids was conducted, both as isolated molecules and in the crystalline phase . The effects of the interactions between the carboxylic group and the ortho halogen substituents were taken into special consideration .

Experimental Procedure: Quantum chemical calculations performed within the density functional theory (DFT) formalism were used to investigate the potential energy landscapes of the molecules . The UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .

Results: The structures of the relevant conformers of the molecules were discussed in comparative terms, and used to rationalize experimental data obtained for the compounds in the gas phase and isolated in low-temperature inert matrices .

Food Additives and Dyes

Scientific Field: This application falls under the field of Food Science and Technology .

Application Summary: Fluoro- and chloro-substituted benzoic acid derivatives, including 2-Fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of food additives and dyes .

2-Fluorobenzoic acid is an aromatic organic compound with the molecular formula . It is one of three isomeric fluorobenzoic acids, distinguished by the position of the fluorine atom on the benzene ring. In this case, the fluorine is located at the ortho position relative to the carboxylic acid group. The compound has a conjugate base known as 2-fluorobenzoate and is noted for its irritant properties .

- Deprotonation: When treated with strong bases, such as lithium diisopropylamide, 2-fluorobenzoic acid can be deprotonated at the ortho or para positions, leading to unique substitution patterns .

- Formation of Derivatives: It can react with acid chlorides to form 2-fluorobenzoyl chloride, which is useful for further synthetic applications .

- Nucleophilic Substitution: The presence of the fluorine atom can influence nucleophilic attack, making it a target for nucleophilic fluorination reactions .

Research indicates that 2-fluorobenzoic acid exhibits significant biological activity. It has been studied for its metabolic pathways in microorganisms, particularly in Pseudomonas pseudoalcaligenes, where it participates in the degradation of aromatic compounds. Its metabolism involves oxidation processes leading to catechol derivatives, which are crucial intermediates in various biochemical pathways .

Several methods exist for synthesizing 2-fluorobenzoic acid:

- Nucleophilic Fluorination: This method involves the nucleophilic substitution of a benzoic acid derivative using fluorine sources like cesium fluoride under specific conditions to yield 2-fluorobenzoic acid .

- Halogenation of Benzoic Acid: Direct halogenation of benzoic acid can also lead to the formation of 2-fluorobenzoic acid, although regioselectivity must be carefully controlled to favor the ortho position.

- Fluoroalkylation: Utilizing fluoroalkylating agents can introduce a fluorine atom into benzoic acid derivatives, subsequently yielding 2-fluorobenzoic acid after hydrolysis .

2-Fluorobenzoic acid has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: Its unique properties make it a valuable compound for studying reaction mechanisms involving fluorinated compounds.

- Material Science: Used in developing materials with specific electronic or chemical properties due to its halogen substituent.

Interaction studies involving 2-fluorobenzoic acid focus on its metabolic pathways and interactions with enzymes in microbial systems. Research has demonstrated that it can be metabolized by certain bacteria, leading to products that may have further biological implications. Understanding these interactions is crucial for assessing its environmental impact and potential toxicity .

In comparing 2-fluorobenzoic acid with other similar compounds, several key differences and similarities emerge:

| Compound | Formula | Key Features |

|---|---|---|

| 2-Fluorobenzoic Acid | Ortho fluorination; irritant properties | |

| 3-Fluorobenzoic Acid | Meta position; different reactivity | |

| 4-Fluorobenzoic Acid | Para position; less sterically hindered | |

| Benzoic Acid | No fluorine; serves as a baseline compound |

Uniqueness of 2-Fluorobenzoic Acid:

- The ortho positioning of the fluorine atom imparts distinct electronic effects compared to its meta and para counterparts, influencing both its chemical reactivity and biological interactions.

- Its role in microbial metabolism sets it apart from other benzoic acids, highlighting its ecological significance.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

445-29-4

Wikipedia

General Manufacturing Information

Dates

Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment

Kamila Czarnecka, Paweł Szymański, Małgorzata Girek, Elżbieta Mikiciuk-Olasik, Robert Skibiński, Jacek Kabziński, Ireneusz Majsterek, Barbara Malawska, Jakub Jończyk, Marek BajdaPMID: 28501648 DOI: 10.1016/j.bioorg.2017.05.003

Abstract

A novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety were designed, synthesized and evaluated as inhibitors of cholinesterases and aggregation of β-amyloid. In the study target compounds were very potent inhibitors of AChE and BChE. The most promising agents had higher inhibitory potency than the reference drugs which was tacrine. Ultimately, the kinetic assay shows the most active target compound 3c against AChE. Almost all of them were more potent against BChE than AChE. Compound 3c in various concentrations was tested by aggregation experiment. Inhibition of β-amyloid aggregation was 77.32% and 80.43% at 50µM and 100µM, respectively. Therefore, compound 3c is a promising agent for the treatment of AD.Biodegradation of 2-fluorobenzoate and dichloromethane under simultaneous and sequential alternating pollutant feeding

M Begoña Osuna, Jan Sipma, Maria A E Emanuelsson, M Fátima Carvalho, Paula M L CastroPMID: 18656222 DOI: 10.1016/j.watres.2008.05.011

Abstract

Two up-flow fixed-bed reactors (UFBRs), inoculated with activated sludge and operated for 162 days, were fed 1mmolL(-1)d(-1) with two model halogenated compounds, 2-fluorobenzoate (2-FB) and dichloromethane (DCM). Expanded clay (EC) and granular activated carbon (GAC) were used as biofilm carrier. EC did not have any adsorption capacity for both model compounds tested, whereas GAC could adsorb 1.3mmolg(-1) GAC for 2-FB and 4.5mmolg(-1) GAC for DCM. Both pollutants were degraded in both reactors under simultaneous feeding. However, biodegradation in the EC reactor was more pronounced, and re-inoculation of the GAC reactor was required to initiate 2-FB degradation. Imposing sequential alternating pollutant (SAP) feeding caused starvation periods in the EC reactor, requiring time-consuming recovery of 2-FB biodegradation after resuming its feeding, whereas DCM degradation recovered significantly faster. The SAP feeding did not affect performance in the GAC reactor as biodegradation of both pollutants was continuously observed during SAP feeding, indicating the absence of true starvation.Preparation of F-18 labeled annexin V: a potential PET radiopharmaceutical for imaging cell death

J Toretsky, A Levenson, I N Weinberg, J F Tait, A Uren, R C MeasePMID: 15246365 DOI: 10.1016/j.nucmedbio.2004.02.007

Abstract

The clinical response to antitumor therapy is measured using imaging, such as CT or MRI, 6-12 weeks following chemotherapy treatment. The images at that time reflect both tumor cell death and new growth. Therefore, the amount of tumor cell death caused by chemotherapy cannot be efficiently quantified with current imaging modalities. A quantitative measurement of tumor cell death immediately following chemotherapy is needed to help validate both new agents and to optimize administration of existing therapies. Annexin V is a 36kD protein that binds to exposed phosphatidylserine (PS) on dying cells. In order to synthesize a probe that can detect cell death in vivo, the positron emitter F-18 was conjugated to annexin V via the compound N- succinimidyl-4-[18F]fluorobenzoate, [18F]SFB. The decay corrected radiochemical yield of F-18 labeled annexin V from 18F fluoride was 17.6 +/- 5.6% (n = 4) in three hours. The stepwise radiochemical yield of the conjugation step with annexin V was as high as 70% when a protein concentration of 5 mg/ml was used. Cancer cells treated with the chemotherapeutic agent, etoposide, showed an 88% increase in the binding of F-18 labeled annexin V compared to untreated cells. We conclude that [18F] labeled annexin V can be readily prepared by the conjugation of annexin V with [18F]SFB and that the positron-emitting compound is biologically active in detecting apoptosis.Discovery and introduction of a (3,18)-connected net as an ideal blueprint for the design of metal-organic frameworks

Vincent Guillerm, Łukasz J Weseliński, Youssef Belmabkhout, Amy J Cairns, Valerio D'Elia, Łukasz Wojtas, Karim Adil, Mohamed EddaoudiPMID: 25054936 DOI: 10.1038/nchem.1982

Abstract

Metal-organic frameworks (MOFs) are a promising class of porous materials because it is possible to mutually control their porous structure, composition and functionality. However, it is still a challenge to predict the network topology of such framework materials prior to their synthesis. Here we use a new rare earth (RE) nonanuclear carboxylate-based cluster as an 18-connected molecular building block to form a gea-MOF (gea-MOF-1) based on a (3,18)-connected net. We then utilized this gea net as a blueprint to design and assemble another MOF (gea-MOF-2). In gea-MOF-2, the 18-connected RE clusters are replaced by metal-organic polyhedra, peripherally functionalized so as to have the same connectivity as the RE clusters. These metal-organic polyhedra act as supermolecular building blocks when they form gea-MOF-2. The discovery of a (3,18)-connected MOF followed by deliberate transposition of its topology to a predesigned second MOF with a different chemical system validates the prospective rational design of MOFs.A simple and efficient in vitro method for metabolism studies of radiotracers

S Y Lee, Y S Choe, D H Kim, B N Park, S E Kim, Y Choi, K H Lee, J Lee, B T KimPMID: 11395311 DOI: 10.1016/s0969-8051(01)00203-7

Abstract

In vitro metabolism of acetylcholinesterase inhibitors containing 3-[(18)F]fluoromethylbenzyl- ([(18)F]1) and 4-[(18)F]fluorobenzyl-piperidine moieties ([(18)F]2) was studied and compared with the in vivo metabolism. Defluorination of the [(18)F]1 mainly occurred to generate [(18)F]fluoride ion both in vitro and in vivo. In contrast, the [(18)F]2 was converted into an unknown polar metabolite in both metabolism methods and another metabolite, 4-[(18)F]fluorobenzoic acid in vitro. These results demonstrated that the in vitro method can be used to predict the in vivo metabolism of both radiotracers.Isolation and properties of a pure bacterial strain capable of fluorobenzene degradation as sole carbon and energy source

M F Carvalho, R Ferreira Jorge, C C Pacheco, P De Marco, P M L CastroPMID: 15658996 DOI: 10.1111/j.1462-2920.2004.00714.x

Abstract

A pure bacterial strain capable of aerobic biodegradation of fluorobenzene (FB) as the sole carbon and energy source was isolated by selective enrichment from sediments collected from a polluted site. 16S rRNA and fatty acid analyses support that strain F11 belongs to a novel genus within the alpha-2 subgroup of the Proteobacteria, possibly within a new clade related to the order Rhizobiales. In batch cultures, growth of strain F11 on FB led to stoichiometric release of fluoride ion. Maximum experimental growth rate of 0.04 h-1 was obtained at FB concentration of 0.4 mM. Growth kinetics were described by the Luong model. An inhibitory effect with increasing FB concentrations was observed, with no growth occurring at concentrations higher than 3.9 mM. Strain F11 was shown to be able to use a range of other organic compounds, including other fluorinated compounds such as 2-fluorobenzoate, 4-fluorobenzoate and 4-fluorophenol. To our knowledge, this is the first time biodegradation of FB, as the sole carbon and energy source, by a pure bacterium has been reported.Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy

C J Springer, I Niculescu-Duvaz, R B PedleyPMID: 8057284 DOI: 10.1021/jm00041a015

Abstract

The synthesis of six novel fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy is described. The [2- and 3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid (9 and 21), their bis(mesyloxy)ethyl derivatives (7 and 19), and their chloroethyl (mesyloxy)-ethyl derivatives (8 and 20) are bifunctional alkylating agents in which the activating effect of the ionized carboxyl function is masked through an amide bond to the glutamic acid residue. These compounds were designed to be activated to their corresponding benzoic acid alkylating agents at a tumor site by prior administration of a monoclonal antibody conjugated to the bacterial enzyme carboxypeptidase G2 (CPG2). The synthesis of the analogous novel parent drugs 2- and 3-fluoro-4-[bis(2-chloroethyl)amino]benzoic acid (12 and 24), their bis(mesyloxy)ethyl derivatives (10 and 22), and their chloroethyl (mesyloxy)ethyl derivatives (11 and 23) is also described. The viability of a colorectal cell line was monitored with the six potential prodrugs in the presence of CPG2 and with the parent drugs alone. Compounds 19-21 demonstrated substantial prodrug activity, with activation by CPG2 leading to cytotoxicities comparable to those of 22-24, respectively. The Km and kcat values for 7-9 and 19-21 were determined for CPG2. All potential prodrugs except 7 proved to be excellent substrates. A comparison of the relative chemical reactivity of the compounds as determined by their half-life measurements showed that the 2-fluoro substituent deactivated while the 3-fluoro substituent activated the alkylating moieties.Mineralization of monofluorobenzoate by a diculture under sulfate-reducing conditions

O Drzyzga, S Jannsen, K H BlotevogelPMID: 8150266 DOI: 10.1111/j.1574-6968.1994.tb06703.x

Abstract

A mesophilic, dehalogenating, sulfate-reducing diculture was isolated from an anaerobic lake sediment. One strain of the diculture is proposed to be an endospore-forming Desulfotomaculum species, the second strain was a vibrioid, motile and non-sporeforming species which is tentatively assigned to the genus Desulfovibrio. The diculture was able to mineralize 4- and 2-fluorobenzoate both isomers being incompletely oxidized with the release of acetate, which was subsequently used by both sulfate-reducing strains. Other electron donors used for growth included benzoate, 3- and 4-hydroxybenzoate, protocatechuate, catechol, phenol, 2,5-dimethoxyphenol, fatty acids up to C8, malate and pyruvate. The culture obtained from a freshwater habitat grew optimally at NaCl concentrations of 0.3-0.5 g l-1, 33-37 degrees C, and pH 7.4. Our experiments showed that certain fluorinated aromatic hydrocarbons could serve as sole sources of carbon and energy for sulfate-reducing bacteria.Hydrogen Polysulfide Biosignal-Responsive Polymersomes as a Nanoplatform for Distinguishing Intracellular Reactive Sulfur Species (RSS)

Jian Zhang, Xiang Hao, Wei Sang, Qiang YanPMID: 28834201 DOI: 10.1002/smll.201701601

Abstract

Reactive sulfur species (RSS) are a family of crucial biosignals for regulating cell processes. Among these, hydrogen polysulfide (HS

, n ≥ 2) is a hallmark of tumor suppressor activation and regarded as the actual regulator to mediate sulfur-related biology. However, high effective recognition of intracellular H

S

is insurmountable due to its extremely low concentration and the disturbance of RSS analogues. Here an H

S

-responsive macromolecule that can distinguish H

S

from intracellular RSS through polymer degradation in ultrasensitive and highly selective manner is reported. This kind of polymers can further self-assemble into vesicular nanostructure. Upon cell uptake, they can be function as "all-in-one" H

S

-nanoplatforms, in order to fulfill multiple ambitious tasks including monitoring the H

S

biosynthetic pathways, unraveling the puzzles of H

S

-mediated cellular events, and conducting H

S

pathological milieu-specific drug delivery.